molecular formula C19H16O3 B3010061 3-Methoxy-2-(naphthalen-1-ylmethoxy)benzaldehyde CAS No. 938313-62-3

3-Methoxy-2-(naphthalen-1-ylmethoxy)benzaldehyde

Cat. No. B3010061
CAS RN: 938313-62-3
M. Wt: 292.334
InChI Key: IOLYDJNVNUQYLZ-UHFFFAOYSA-N
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Description

The compound of interest, 3-Methoxy-2-(naphthalen-1-ylmethoxy)benzaldehyde, is a multifaceted molecule that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. Although the exact compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, offering insights into the chemistry of such molecules.

Synthesis Analysis

The synthesis of related compounds involves the reaction of substituted benzaldehydes with other aromatic components. For instance, the compound (E)-3-(3-Hydroxy-4-methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one was synthesized from 3-hydroxy-4-methoxybenzaldehyde and 2-(prop-1-en-2-yl)naphthalene in aqueous ethanol . Another related compound, 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, was synthesized from the reaction of 2-hydroxy-3-methoxybenzaldehyde with hexachlorocyclotriphosphazene . These methods suggest that the synthesis of this compound could potentially be achieved through similar condensation reactions under appropriate conditions.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of aromatic rings and substituents that influence the overall geometry and properties of the molecules. For example, the naphthalene ring system in the synthesized compound from paper makes a dihedral angle with the plane of the benzene ring, which could affect its reactivity and interaction with other molecules. The orthorhombic crystal structure of the compound from paper further exemplifies the complex geometries that can arise from such substitutions.

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of functional groups and the overall molecular structure. The studies on the chemistry of 2-(2-oxo-3-phenylpropyl)benzaldehydes provide insights into the transformation of similar molecules into various products, including isochromen-1-ones and naphthoquinones. These transformations are indicative of the potential reactions that this compound could undergo, such as nucleophilic addition or oxidation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structures. The crystallographic data from paper and the single-crystal structure analysis from paper provide valuable information on the solid-state properties, such as crystal system, space group, and hydrogen bonding patterns. These properties are crucial for understanding the stability, solubility, and reactivity of the compounds. The antibacterial activity demonstrated by the compound in paper also suggests potential biological applications for this compound, contingent on its structural similarity and reactivity profile.

Scientific Research Applications

  • Analytical Chemistry Applications :

    • A high-performance liquid chromatographic method was developed for the simultaneous determination of impurities associated with pseudoephedrine hydrochloride and naproxen sodium, involving compounds structurally related to 3-Methoxy-2-(naphthalen-1-ylmethoxy)benzaldehyde (Ekpe, Tong, & Rodríguez, 2001).
  • Organic Synthesis :

    • In the realm of organic synthesis, this compound has been used in the development of new methodologies. For example, it has been employed in the synthesis of pyrazoline derivatives of methoxy substituted naphthyl chalcones, showcasing its utility in creating functionalized chalcones and N-acetyl pyrazolines (Ethiraj et al., 2013).
    • Another study explored the use of this compound in the synthesis of naphthalene derivatives through Fe(III)-catalyzed benzannulation reactions, demonstrating its potential in creating a wide variety of structurally diverse compounds (Zhu, Xiao, Guo, & Jiang, 2013).
  • Material Science :

    • In material science, this compound's derivatives have been investigated for their photophysical properties, particularly in the development of luminescent lanthanide complexes. A study focused on understanding the effective energy-transfer pathway in such complexes by examining 4-naphthalen-1-yl-benzoic acid ligands and their Eu(III)-cored complexes (Kim, Baek, & Kim, 2006).
  • Medicinal Chemistry :

    • In medicinal chemistry, research has explored its application in synthesizing new compounds with potential antibacterial activities. For instance, metal complexes of unsymmetrical tetradentate Schiff bases derived from 1,8-diaminonaphthalene and 2-hydroxy acetophenone, along with this compound, have been synthesized and studied for their antibacterial properties (Arteen et al., 2019).

properties

IUPAC Name

3-methoxy-2-(naphthalen-1-ylmethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3/c1-21-18-11-5-8-15(12-20)19(18)22-13-16-9-4-7-14-6-2-3-10-17(14)16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLYDJNVNUQYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC3=CC=CC=C32)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5 g of sodium are dissolved in 200 ml of methanol. 30.4 g of vanillin are metered into the resulting solution. The reaction mixture is stirred at room temperature for 30 minutes. 36 g of 1-chloromethylnaphthalene in 70 ml of methanol are then added and the reaction mixture is heated at reflux for 6 hours. The mixture is left to stand overnight and then introduced into 1 liter of water. Extraction is carried out twice using 700 ml of ethyl acetate each time. The organic phases are washed twice using 200 ml of ice-cold 2N sodium hydroxide solution each time and once with 200 ml of saturated sodium chloride solution, dried over magnesium sulfate and concentrated, yielding 3-methoxy(naphthalen-1-ylmethoxy)-benzaldehyde, which can be purified by chromatography on silica gel with ethyl acetate/n-hexane 1:2 and recrystallisation from ethyl acetate/n-hexane, m.p. 98-99° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30.4 g
Type
reactant
Reaction Step Two
Quantity
36 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four

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